molecular formula C19H21N5 B1659658 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine CAS No. 668602-03-7

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine

Cat. No.: B1659658
CAS No.: 668602-03-7
M. Wt: 319.4 g/mol
InChI Key: QLOFPPKCJSHBIO-UHFFFAOYSA-N
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Description

1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine typically involves a multi-step process. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the piperazine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

IUPAC Name

1-phenyl-4-[(1-phenyltriazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-3-7-18(8-4-1)23-13-11-22(12-14-23)15-17-16-24(21-20-17)19-9-5-2-6-10-19/h1-10,16H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOFPPKCJSHBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658789
Record name 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668602-03-7
Record name 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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